Avanafil impurity 26

Descripción general

Descripción

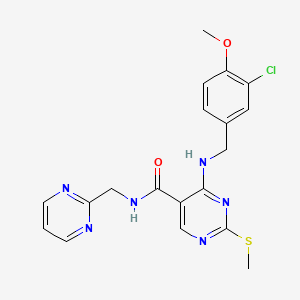

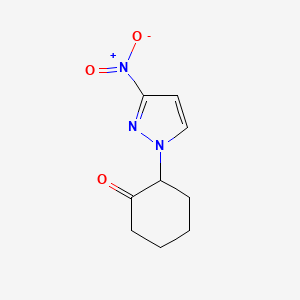

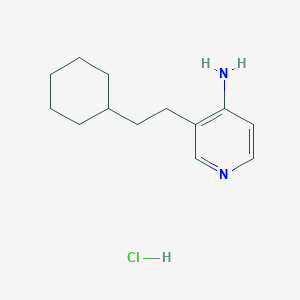

Avanafil impurity 26 is a process-related impurity of Avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction . It was detected in several laboratory batches of Avanafil with a content of 0.29–1.63% .

Synthesis Analysis

The impurities of Avanafil, including impurity 26, were inferred based on the synthesis route and UPLC-MS research . The structures of the impurities were confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .Molecular Structure Analysis

The molecular structures of the impurities were inferred from LC-MS studies . The structures of the impurities were confirmed by synthesis, followed by spectroscopic characterization .Chemical Reactions Analysis

The process-related impurities of Avanafil were investigated, and four kinds of impurities were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC) . The polymerization reaction was the esterification of M6 (Imp-A) with Avanafil .Aplicaciones Científicas De Investigación

Pharmaceutical Quality Control

- Avanafil is a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men . The process-related impurities of Avanafil were investigated, and four kinds of impurities were detected in several laboratory batches .

- A comprehensive and detailed summary of the application: The impurities of Avanafil, including Imp-A, Imp-B, Imp-C, and Imp-D, were identified and characterized for quality control purposes .

- A detailed description of the methods of application or experimental procedures: The impurities were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC). The structures of the impurities were inferred from LC-MS studies and confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .

- A thorough summary of the results or outcomes obtained: The drug-related substances can be separated well by efficient and selective ultra-high performance liquid chromatography on a Waters ACQUITY HSS C18 column at 35 °C, with the mobile phase consisting of ammonium formate (20 mM) and acetonitrile, and the detection at 239 nm with a DAD detector .

Analytical Method Development and Validation

- A comprehensive and detailed summary of the application: Avanafil Impurity 26 can be used for the analytical method development and method validation (AMV) during the commercial production of Avanafil .

- A detailed description of the methods of application or experimental procedures: The impurities are detected by ultra-high performance liquid chromatography (UPLC). The structures of the impurities are inferred from LC-MS studies and confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .

- A thorough summary of the results or outcomes obtained: The method was validated in terms of specificity, linearity, precision, accuracy, and sensitivity, and satisfactory results were obtained .

Stability Studies

- A comprehensive and detailed summary of the application: Avanafil Impurity 26 can be used in stability studies of Avanafil. Stability studies are essential in determining the shelf life and degradation products of a drug .

- A detailed description of the methods of application or experimental procedures: The impurities are detected by ultra-high performance liquid chromatography (UPLC). The structures of the impurities are inferred from LC-MS studies and confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .

- A thorough summary of the results or outcomes obtained: The results indicated this developed UPLC method for Avanafil and the proposed synthesis mechanism can be used for quality control purposes as required by regulatory agencies to ensure the safety and efficacy of the product .

Safety And Hazards

Propiedades

IUPAC Name |

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanyl-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2S/c1-28-15-5-4-12(8-14(15)20)9-23-17-13(10-25-19(26-17)29-2)18(27)24-11-16-21-6-3-7-22-16/h3-8,10H,9,11H2,1-2H3,(H,24,27)(H,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOLBSYPUBHTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Avanafil impurity 26 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

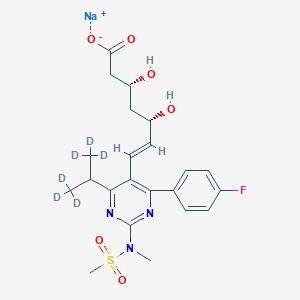

![Methyl 2-{1-[(fluorosulfonyl)methyl]cyclopropyl}acetate](/img/structure/B1431262.png)